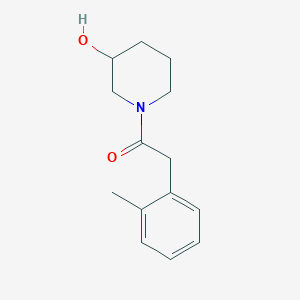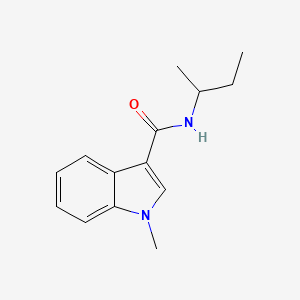![molecular formula C18H19NO2 B7515134 [3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the family of indole-based compounds, and it has been found to possess several interesting properties that make it a valuable tool for scientific research.
作用机制
The mechanism of action of MMPI involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which in turn leads to an increase in dopaminergic neurotransmission. The increased dopaminergic neurotransmission is thought to be responsible for the observed effects of MMPI on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its ability to modulate dopaminergic neurotransmission. MMPI has been found to increase locomotor activity, enhance cognitive function, and produce a state of euphoria in animal models. These effects are thought to be mediated by the increased dopaminergic neurotransmission in the brain.
实验室实验的优点和局限性
One of the major advantages of using MMPI in laboratory experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MMPI is its relatively short half-life, which limits its usefulness in long-term studies.
未来方向
There are several future directions for research on MMPI. One area of interest is the potential use of MMPI in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of new analogs of MMPI with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Conclusion:
In conclusion, MMPI is a valuable tool for scientific research due to its ability to modulate dopaminergic neurotransmission. Its potential applications in the field of neuroscience make it a promising candidate for the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
合成方法
The synthesis of MMPI involves the reaction of 3-(methoxymethyl)phenylhydrazine with 2-methyl-2,3-dihydroindole-1-carboxylic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain the final product, MMPI.
科学研究应用
MMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MMPI is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This property of MMPI makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
[3-(methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-10-15-7-3-4-9-17(15)19(13)18(20)16-8-5-6-14(11-16)12-21-2/h3-9,11,13H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAYFAYUJWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)



![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)






![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)
